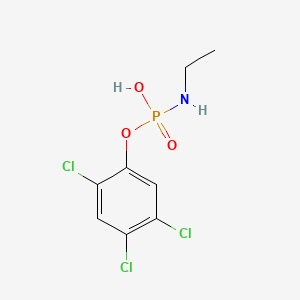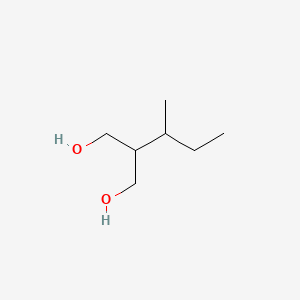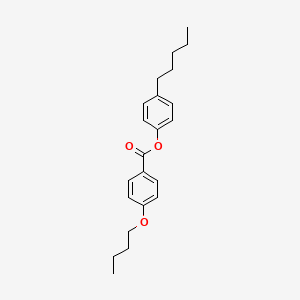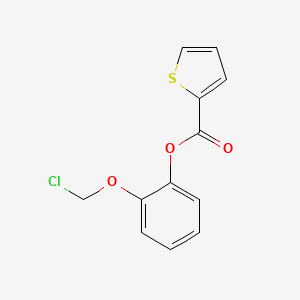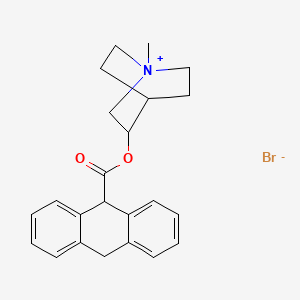
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate typically involves multiple steps. The initial step often includes the formation of the quinuclidinium core, followed by the introduction of the hydroxy and methyl groups. The final step involves the bromination and attachment of the 9,10-dihydro-9-anthroate moiety. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often require precise control of temperature, pH, and reaction time to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate is widely used in scientific research due to its versatile properties In chemistry, it serves as a reagent for various synthetic transformations In biology, it is used to study cellular processes and interactionsIndustrially, it is used in the production of specialized chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Clidinium bromide
- Quinuclidinium derivatives
- Benzilate esters
Uniqueness
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications .
Propiedades
Número CAS |
29125-66-4 |
|---|---|
Fórmula molecular |
C23H26BrNO2 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 9,10-dihydroanthracene-9-carboxylate;bromide |
InChI |
InChI=1S/C23H26NO2.BrH/c1-24-12-10-16(11-13-24)21(15-24)26-23(25)22-19-8-4-2-6-17(19)14-18-7-3-5-9-20(18)22;/h2-9,16,21-22H,10-15H2,1H3;1H/q+1;/p-1 |
Clave InChI |
UUUUZUGCBFLANF-UHFFFAOYSA-M |
SMILES canónico |
C[N+]12CCC(CC1)C(C2)OC(=O)C3C4=CC=CC=C4CC5=CC=CC=C35.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


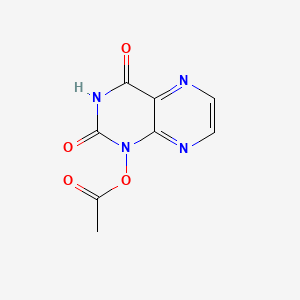
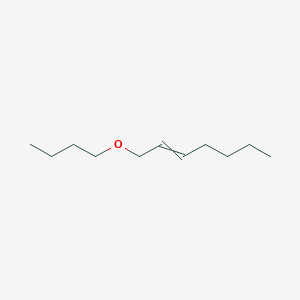
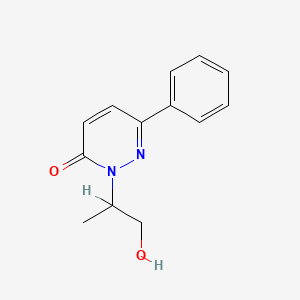
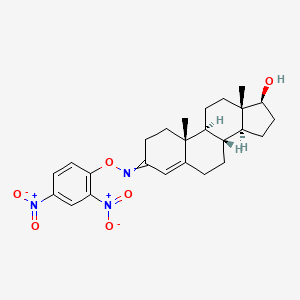
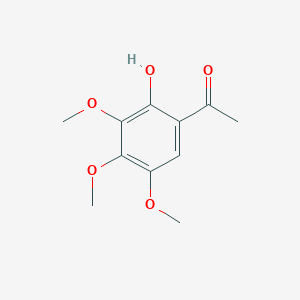
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)



